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molecular formula C11H8F6N2 B8720345 2-(Trifluoromethyl)-4-[(3,3,3-trifluoropropyl)amino]benzonitrile CAS No. 821777-48-4

2-(Trifluoromethyl)-4-[(3,3,3-trifluoropropyl)amino]benzonitrile

Cat. No. B8720345
M. Wt: 282.18 g/mol
InChI Key: FLHHGZUDLSQCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514470B2

Procedure details

A mixture of 4-fluoro-2-(trifluoromethyl)benzonitrile (0.158 g, 0.84 mmol), (3,3,3-trifluoropropyl)amine hydrochloride (0.125 g, 0.84 mmol) and DIEA (0.326 g, 2.52 mmol) in 1.5 mL of DMSO was heated in a microwave at 200° C. for 20 min. Upon cooling, the mixture was partitioned between Et2O and 0.1N HCl. The organic phase was washed with 0.1N HCl (×2) and brine, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography (10-80% EtOAc-hexanes gradient) and the product crystallized from Et2O-hexanes to give 0.144 g (61% yield) of the title compound: 1H NMR (400 MHz, CDCl3) δ 7.60 (d, J=8.6 Hz, 1H), 6.87 (d, J=2.4 Hz, 1H), 6.71 (dd, J=8.6, 2.4 Hz, 1H), 4.56 (bs, NH), 3.53 (q, J=6.5 Hz, 2H), 2.51-2.40 (m, 2H).
Quantity
0.158 g
Type
reactant
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step One
Name
Quantity
0.326 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.Cl.[F:15][C:16]([F:21])([F:20])[CH2:17][CH2:18][NH2:19].CCN(C(C)C)C(C)C>CS(C)=O>[F:11][C:10]([F:13])([F:12])[C:4]1[CH:3]=[C:2]([NH:19][CH2:18][CH2:17][C:16]([F:21])([F:20])[F:15])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
0.158 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)C(F)(F)F
Name
Quantity
0.125 g
Type
reactant
Smiles
Cl.FC(CCN)(F)F
Name
Quantity
0.326 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between Et2O and 0.1N HCl
WASH
Type
WASH
Details
The organic phase was washed with 0.1N HCl (×2) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (10-80% EtOAc-hexanes gradient)
CUSTOM
Type
CUSTOM
Details
the product crystallized from Et2O-hexanes

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C#N)C=CC(=C1)NCCC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.144 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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